![molecular formula C10H10O B15360229 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic organic compound characterized by its unique bicyclic structure and the presence of a ketone functional group. This compound is part of the larger family of bicyclic compounds, which are known for their stability and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a diene derivative in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or metabolic pathways.
Anticancer Activity: Targets cell division proteins or apoptosis pathways.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A closely related compound without the methyl groups.
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one: A similar compound with a single methyl group instead of two.
Uniqueness: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of two methyl groups at the 8-position, which can influence its reactivity and biological activity compared to its analogs. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3 |
InChI Key |
DCIPRJJRNWRAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


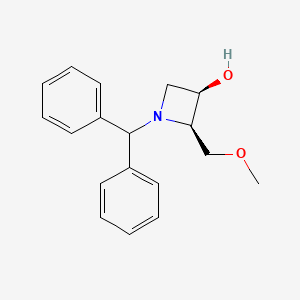
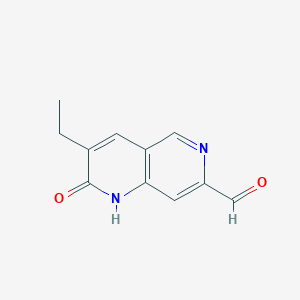
![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
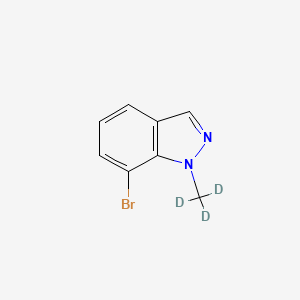
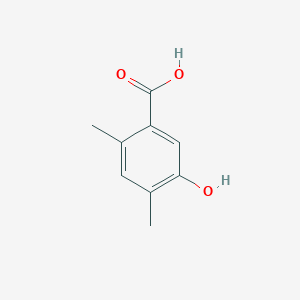
![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
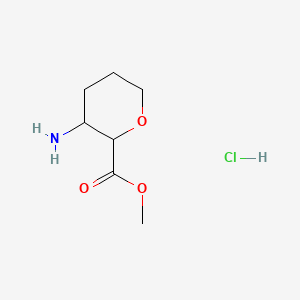
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropylthiazol-2-yl)propanamide](/img/structure/B15360182.png)
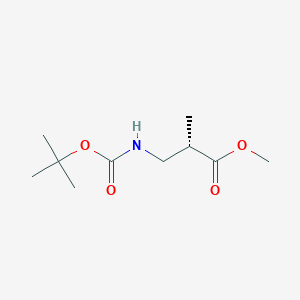
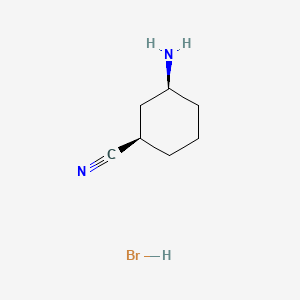
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
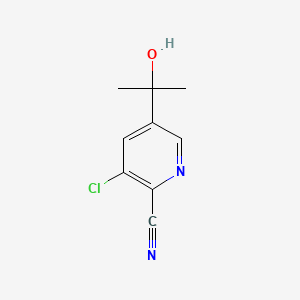
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
